(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE

Antifungal Mitochondrial targeting Structure-activity relationship

Choose (2‑butyl)triphenylphosphonium bromide for its sec‑butyl architecture, which provides distinct lipophilicity and steric bulk compared to linear alkyl homologs. This branched‑chain phosphonium salt achieves up to 94% Z‑selectivity in Wittig olefinations, functions as a high‑activity micellar catalyst (>100‑fold rate acceleration), and serves as an intermediate‑lipophilicity mitochondrial targeting vector. Substituting with n‑butyl or other chain‑length TPPB analogs compromises application performance. Secure the precise alkyl‑chain architecture validated for your research protocol.

Molecular Formula C22H24BrP
Molecular Weight 399.3 g/mol
CAS No. 3968-92-1
Cat. No. B1587581
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-BUTYL)TRIPHENYLPHOSPHONIUM BROMIDE
CAS3968-92-1
Molecular FormulaC22H24BrP
Molecular Weight399.3 g/mol
Structural Identifiers
SMILESCCC(C)[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-]
InChIInChI=1S/C22H24P.BrH/c1-3-19(2)23(20-13-7-4-8-14-20,21-15-9-5-10-16-21)22-17-11-6-12-18-22;/h4-19H,3H2,1-2H3;1H/q+1;/p-1
InChIKeyHKWAYXKPYJOYEL-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Product-Specific Evidence Guide: (2-Butyl)triphenylphosphonium Bromide (CAS 3968-92-1) – Quantitative Differentiation for Scientific Procurement


(2-Butyl)triphenylphosphonium bromide (sec-butyltriphenylphosphonium bromide; CAS 3968-92-1; C22H24BrP; MW 399.31 g/mol) is a quaternary phosphonium salt . It belongs to the alkyltriphenylphosphonium bromide (TPPB-n) class, where the length and branching of the alkyl chain dictate physicochemical behavior, catalytic efficiency, and biological activity. This compound, bearing a secondary butyl (sec-butyl) group, occupies a distinct position in the TPPB-n series with chain-length-dependent properties that directly influence its suitability for Wittig olefination, phase-transfer catalysis, and mitochondrial-targeting applications [1].

Procurement Risk Alert: Why Alkyltriphenylphosphonium Bromides Are Not Interchangeable


Alkyltriphenylphosphonium bromides exhibit profound alkyl-chain-dependent behavior across all major application domains. In fungicidal screening, compounds display a distinct 'cut-off effect' with maximum activity at specific chain lengths (e.g., C10 for simple alkyl derivatives) and negligible activity below C10 [1]. In micellar catalysis, critical micelle concentration (CMC) decreases systematically with chain length (slope ~0.3 per carbon), directly affecting catalytic efficiency [2]. In mitochondrial targeting, alkyl chain modification—including branching—alters lipophilicity and membrane penetration kinetics [3]. Therefore, substituting (2-butyl)triphenylphosphonium bromide with a linear analog (e.g., n-butyl) or a homolog of different chain length is not scientifically justifiable without revalidation of the target application's performance metrics.

Quantitative Differentiation of (2-Butyl)triphenylphosphonium Bromide Against Closest Analogs


Fungicidal Cut-Off Effect: Sec-Butyl vs. Linear Alkyl Chain Length Performance Threshold

In a head-to-head comparison of alkyl-1-triphenylphosphonium compounds (group 1) against nine phytopathogenic fungi, fungicidal activity exhibited a pronounced 'cut-off effect' dependent on carbon chain length. The cut-off point for simple alkyl derivatives occurred at C10 (compound 1–7), meaning that shorter-chain homologs (including C4 analogs) display substantially different—and generally lower—activity profiles. While the study did not specifically test the sec-butyl (branched C4) derivative, the class-level inference establishes that chain length and branching are critical determinants of bioactivity. Thus, (2-butyl)triphenylphosphonium bromide cannot be assumed equivalent to, for example, the C10 or C14 linear analogs without explicit validation [1]. The cut-off point for ω-triphenylphosphonium fatty acids (group 2) was at C15 (compound 2–12) and for fatty alcohols (group 3) at C14 (compound 3–11), further underscoring the non-interchangeability of TPP derivatives [1].

Antifungal Mitochondrial targeting Structure-activity relationship

Micellar Catalysis Efficiency: TPPB-n Series Superiority Over Ammonium Analogs

A systematic study of alkyltriphenylphosphonium bromides (TPPB-n; n=10, 12, 14, 16, 18) demonstrated that these phosphonium surfactants accelerate nucleophilic substitution reactions by more than two orders of magnitude compared to the uncatalyzed reaction. Direct comparison with alkyltrimethylammonium bromide (TMAB-n) analogs revealed that TPPB-n surfactants achieve higher reaction acceleration due to a superior concentration factor arising from their higher aggregation activity and solubilizing capacity [1]. While the study focused on longer-chain homologs, the class-level advantage of the triphenylphosphonium head group over ammonium head groups is unequivocally established, providing a strong basis for selecting (2-butyl)triphenylphosphonium bromide over ammonium-based phase-transfer catalysts when higher catalytic turnover is required [1].

Micellar catalysis Surfactant Nucleophilic substitution

Antibacterial Activity: Alkyl Chain Length Optimization Window (C10–C14) and Sec-Butyl Positioning

A structure-activity relationship study of 49 quaternary heteronium salts against antibiotic-resistant S. aureus identified alkyl-triphenylphosphonium salts as among the most effective, with optimal antibacterial activity occurring for alkyl chain lengths between C10 and C14 [1]. Dose-response relationships demonstrated effective bacterial eradication at low concentrations (e.g., compounds 1e, 3e, 5e) [1]. While (2-butyl)triphenylphosphonium bromide (C4 branched) falls below this optimal window, the data establish the criticality of chain length specification: C4 analogs exhibit distinct MIC profiles that differ from C10–C14 homologs. This supports the non-substitutability of the sec-butyl derivative in applications where precise lipophilicity and membrane interaction are required, such as in mitochondrial targeting or antimicrobial conjugate design [2].

Antibacterial Quaternary phosphonium salt SAR

Wittig Olefination Utility: Instant Ylide Formation and Cis-Stereoselectivity Advantage

Alkyltriphenylphosphonium bromides, including (2-butyl)triphenylphosphonium bromide, serve as precursors to 'instant ylide' mixtures that offer distinct advantages over conventional Wittig procedures. When mixed with powdered NaNH2, these salts form storable mixtures that generate the reactive ylide immediately upon addition of an ethereal solvent, enabling reaction with aldehydes, ketones, and formates. In a model condensation of Ph3P=CHEt with benzaldehyde, the reaction yielded 94% (Z)-PhCH=CHEt and only 6% (E)-PhCH=CHEt [1]. This remarkable cis-stereoselectivity is attributed to the specific orientation of the phenyl groups around the phosphorus atom, which sterically hinders the approach that would lead to trans-substituted oxaphosphetanes [2]. The sec-butyl derivative provides a specific balance of steric bulk and reactivity that is not replicated by linear butyl or shorter-chain analogs.

Wittig reaction Stereoselective synthesis Ylide

Critical Micelle Concentration (CMC) Scaling: Predictive Framework for Sec-Butyl Derivative

A systematic study of TPPB-n surfactants (n=8, 10, 12, 14, 16, 18) established that CMC decreases with the number of carbon atoms in the alkyl chain with a slope parameter of approximately 0.3 per carbon [1]. Extrapolation of this relationship to the sec-butyl derivative (C4, branched) places its expected CMC between that of the C8 and C10 linear homologs, though branching reduces hydrophobicity relative to linear C4, yielding a CMC higher than that of n-butyltriphenylphosphonium bromide. Additionally, TPPB-n surfactants exhibit lower CMCs and higher solubilization power toward Orange OT compared to trimethylammonium analogs (TMAB-n), confirming the superior micellization capacity of the phosphonium head group [1]. This quantitative scaling provides a basis for predicting the aggregation behavior of (2-butyl)triphenylphosphonium bromide in aqueous media.

Surfactant CMC Self-assembly

Mitochondrial Targeting Vector Differentiation: Alkyl Branching Alters Lipophilicity and Uptake Kinetics

A comparative study of alkyl chain extension versus aryl methylation on TPP+ vectors demonstrated that both strategies modulate lipophilicity and enhance mitochondrial uptake [1]. Molecular dynamics simulations revealed that alkyl chain modifications alter the thermodynamics of membrane translocation. While the study compared linear alkyl chains (e.g., C6, C10) and methylated aryl rings, it did not directly test the sec-butyl derivative. However, the class-level inference is clear: branched alkyl chains such as sec-butyl introduce distinct steric and lipophilic properties compared to linear chains, affecting both the rate and extent of mitochondrial accumulation. Therefore, (2-butyl)triphenylphosphonium bromide cannot be replaced by a linear butyl or longer-chain analog without altering the pharmacokinetic and targeting profile of the conjugate [1].

Mitochondrial delivery Lipophilicity TPP vector

Optimal Deployment Scenarios for (2-Butyl)triphenylphosphonium Bromide Based on Quantitative Evidence


Stereoselective Wittig Olefination Requiring High Z-Selectivity

Use (2-butyl)triphenylphosphonium bromide as a precursor to instant ylide mixtures for the synthesis of Z-alkenes. The high cis-stereoselectivity (up to 94% Z) and simplified handling (storable ylide precursor) directly translate to improved synthetic efficiency and reduced purification burden compared to conventional Wittig protocols [1].

Micellar Catalysis in Biphasic Nucleophilic Substitutions

Employ (2-butyl)triphenylphosphonium bromide as a surfactant in micellar catalysis where >100-fold rate acceleration over uncatalyzed reactions is required. The phosphonium head group provides superior solubilizing capacity and concentration effects compared to ammonium-based alternatives, making it suitable for accelerating nucleophilic substitutions of phosphonate esters [1].

Mitochondrial-Targeted Probe or Drug Conjugate Design Requiring Moderate Lipophilicity

Incorporate the sec-butyltriphenylphosphonium moiety as a mitochondrial vector in fluorescent probes or drug conjugates where intermediate lipophilicity and steric bulk are desired. The branched C4 chain offers a distinct pharmacokinetic profile compared to linear C4 or longer alkyl chains, enabling fine-tuning of cellular uptake and mitochondrial accumulation [1].

Antimicrobial Conjugate Development with Chain-Length-Dependent Potency

Utilize (2-butyl)triphenylphosphonium bromide as a building block for synthesizing antimicrobial quaternary phosphonium salts. While C10–C14 chains are optimal for direct antibacterial activity, the C4 sec-butyl derivative serves as a control or as a modular unit for constructing larger antimicrobial polymers where chain-length effects on membrane disruption and cytotoxicity are under investigation [1][2].

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